molecular formula C14H8F4O3 B597489 3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 1261591-90-5

3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid

Cat. No.: B597489
CAS No.: 1261591-90-5
M. Wt: 300.209
InChI Key: PFHLHRKORORKAB-UHFFFAOYSA-N
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Description

3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is an organic compound with the molecular formula C14H8F4O3. This compound is characterized by the presence of both fluorine and trifluoromethoxy groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or amines

Scientific Research Applications

3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the fluorine atom on the benzene ring.

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar but has a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Fluoro-4-(trifluoromethoxy)benzoic acid: Similar but with the fluorine atom in a different position on the benzene ring.

Uniqueness

3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-11-7-8(13(19)20)5-6-9(11)10-3-1-2-4-12(10)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHLHRKORORKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718605
Record name 2-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261591-90-5
Record name 2-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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